molecular formula C10H14ClN3 B1422387 [(1-ethyl-1H-indazol-3-yl)methyl]amine hydrochloride CAS No. 1269226-93-8

[(1-ethyl-1H-indazol-3-yl)methyl]amine hydrochloride

Cat. No. B1422387
M. Wt: 211.69 g/mol
InChI Key: UOQDBPKEDMQAMO-UHFFFAOYSA-N
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Description

“[(1-ethyl-1H-indazol-3-yl)methyl]amine hydrochloride” is a chemical compound with the molecular formula C10H14ClN3 . It is a solid substance at room temperature . The compound is part of the indazole family, which are important heterocycles in drug molecules .


Synthesis Analysis

Indazole derivatives, such as “[(1-ethyl-1H-indazol-3-yl)methyl]amine hydrochloride”, can be synthesized using a molecular hybridization strategy . This strategy involves the design and synthesis of compounds that combine elements from different bioactive molecules to create a new compound with improved properties .


Physical And Chemical Properties Analysis

“[(1-ethyl-1H-indazol-3-yl)methyl]amine hydrochloride” is a solid at room temperature . It has a molecular weight of 211.69 g/mol . The compound’s InChI code is 1S/C10H13N3.ClH/c1-2-13-10-6-4-3-5-8(10)9(7-11)12-13;/h3-6H,2,7,11H2,1H3;1H .

Scientific Research Applications

Indazole Derivatives and Their Applications

Indazole derivatives are heterocyclic compounds that consist of a pyrazole ring fused with a benzene ring. These compounds, including "[(1-ethyl-1H-indazol-3-yl)methyl]amine hydrochloride," exhibit a wide range of biological activities, which has led to the development of novel therapeutic agents based on the indazole scaffold. Their pharmacological importance is underscored by their roles in anticancer, anti-inflammatory, and neurodegenerative disorders, among others. The indazole scaffold forms the basic structure for a variety of compounds with potential therapeutic value, highlighting its significance in the development of new molecules with biological and therapeutic properties (Denya, Malan, & Joubert, 2018).

Indazole Chemistry and Biology

The chemistry and biology of indoles and indazoles, including derivatives like "[(1-ethyl-1H-indazol-3-yl)methyl]amine hydrochloride," are of great interest due to their diverse pharmacological activities. These activities include antibacterial, anticancer, antioxidants, anti-inflammatory, antidiabetic, antiviral, antiproliferative, antituberculosis, and antipsychotic effects. This broad spectrum of biological activities demonstrates the potential of indazole derivatives in addressing various health conditions and diseases, making them valuable in both chemical and pharmaceutical research (Ali, Dar, Pradhan, & Farooqui, 2013).

Safety And Hazards

The compound is classified as Acute Tox. 3 Oral, indicating that it is acutely toxic when ingested . It falls under the storage class code 6.1C, which includes combustible, acute toxic Cat.3 / toxic compounds or compounds which causing chronic effects .

Future Directions

The future directions for “[(1-ethyl-1H-indazol-3-yl)methyl]amine hydrochloride” and similar compounds could involve further exploration of their pharmacological activities. Given the broad spectrum of activities exhibited by indazole derivatives, these compounds could be developed into more effective therapeutic agents .

properties

IUPAC Name

(1-ethylindazol-3-yl)methanamine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13N3.ClH/c1-2-13-10-6-4-3-5-8(10)9(7-11)12-13;/h3-6H,2,7,11H2,1H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UOQDBPKEDMQAMO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C2=CC=CC=C2C(=N1)CN.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H14ClN3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

211.69 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

[(1-ethyl-1H-indazol-3-yl)methyl]amine hydrochloride

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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